Disodium 6,6'-Oxybis(2-naphthalenesulfonate)
Overview
Description
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) is a chemical compound with the molecular formula C20H15NaO7S2 and a molecular weight of 454.44 g/mol . It is known for its use as an impurity in commercial food dyes such as Sunset Yellow FCF and Allura Red . The compound is characterized by its white to pale grey solid form and slight solubility in methanol and water when heated .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) typically involves the sulfonation of 2-naphthol followed by oxidation and subsequent neutralization with sodium hydroxide . The industrial production method includes the following steps:
Sulfonation: 2-naphthol is treated with sulfuric acid to introduce sulfonic acid groups.
Oxidation: The sulfonated product undergoes oxidation to form the bis-sulfonate structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding naphthalenesulfonic acid derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) involves its interaction with biological molecules, potentially leading to mutagenic effects . The compound’s sulfonate groups can interact with nucleophilic sites in DNA, leading to mutations. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) can be compared with other similar compounds such as:
Disodium 2,6-naphthalenedisulfonate: Another naphthalenesulfonate derivative used in similar applications.
Disodium 1,5-naphthalenedisulfonate: Known for its use in dye production and similar chemical properties.
The uniqueness of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) lies in its specific bis-sulfonate structure, which imparts distinct chemical and physical properties compared to other naphthalenesulfonate derivatives .
Properties
IUPAC Name |
disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQGMKNWOSSAG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210540 | |
Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-82-4 | |
Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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